molecular formula C20H23N3O4S2 B2955489 N-(4-(tert-butyl)thiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide CAS No. 923073-55-6

N-(4-(tert-butyl)thiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide

Cat. No.: B2955489
CAS No.: 923073-55-6
M. Wt: 433.54
InChI Key: KVZARJLSFHMDLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(4-(tert-butyl)thiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide features a benzamide scaffold substituted at the para position with a sulfamoyl group. This sulfamoyl group is further modified with a furan-2-ylmethyl and a methyl substituent, while the benzamide nitrogen is linked to a 4-(tert-butyl)thiazol-2-yl moiety.

Properties

IUPAC Name

N-(4-tert-butyl-1,3-thiazol-2-yl)-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4S2/c1-20(2,3)17-13-28-19(21-17)22-18(24)14-7-9-16(10-8-14)29(25,26)23(4)12-15-6-5-11-27-15/h5-11,13H,12H2,1-4H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVZARJLSFHMDLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CSC(=N1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(tert-butyl)thiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring substituted with a tert-butyl group and a benzamide moiety linked to a furan-derived sulfonamide. Its molecular structure can be represented as follows:

  • Molecular Formula : C16H20N4O2S
  • Molecular Weight : 336.42 g/mol

Research indicates that compounds similar to this compound may act as antagonists for specific receptors, particularly the Zinc-Activated Channel (ZAC). The compound has been shown to exhibit negative allosteric modulation of ZAC, which is crucial for various physiological functions .

Pharmacological Effects

  • Antagonistic Activity : The compound has demonstrated selective antagonism towards ZAC signaling pathways, with IC50 values ranging from 1–3 μM for several analogs .
  • Neuroprotective Properties : Studies have suggested that similar compounds may alleviate neuroinflammation and protect dopaminergic neurons, indicating potential applications in neurodegenerative diseases such as Parkinson's .
  • Antimicrobial Activity : Thiazole derivatives have been reported to possess antibacterial and antifungal activities, which could extend to this compound .

Study 1: ZAC Antagonism

A study characterized the functional properties of N-(thiazol-2-yl)benzamide analogs, revealing that the compound effectively inhibited ZAC signaling in Xenopus oocytes. The slow onset of inhibition suggests a state-dependent mechanism of action .

Study 2: Neuroinflammation

In a model of Parkinson's disease, compounds with similar structures were shown to inhibit NLRP3 inflammasome activation, leading to reduced neuroinflammation and improved neuronal survival . This provides insight into the potential therapeutic applications of this compound in neurodegenerative conditions.

Comparative Analysis of Related Compounds

Compound NameStructureBiological ActivityReference
TTFBTTFBZAC antagonist with IC50 ~3 μM
Furan DerivativeFuranNeuroprotective effects in PD models
Thiazole DerivativeThiazoleAntimicrobial activity against various pathogens

Comparison with Similar Compounds

Structural Variations

The target compound belongs to a broader class of thiazol-2-yl benzamide derivatives , which are characterized by modifications to the thiazole ring, sulfamoyl substituents, and benzamide core. Key structural analogs include:

Compound Name Thiazole Substituent Sulfamoyl Substituents Benzamide Core Reference
Target Compound 4-(tert-butyl) N-(furan-2-ylmethyl)-N-methyl Intact
N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide (2D216) 4-(2,5-dimethylphenyl) Piperidin-1-yl Intact
N-(4-(4-bromophenyl)thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide (Compound 50) 4-(4-bromophenyl) N,N-dimethyl Intact
N-[4-(2-pyridyl)thiazol-2-yl]benzamide 4-(2-pyridyl) - Intact
N-(4-tert-butyl-1,3-thiazol-2-yl)-4-[(4-methylphenyl)sulfamoyl]benzamide 4-tert-butyl 4-methylphenyl Intact
4-(N-methyl-N-phenylsulfamoyl)-N-(thiazol-2-yl)benzamide - N-methyl-N-phenyl Intact

Key Observations :

  • Thiazole Modifications: The tert-butyl group in the target compound increases steric bulk compared to smaller substituents (e.g., methyl or bromophenyl in 2D216 and Compound 50).
  • Sulfamoyl Diversity : The target's furan-2-ylmethyl group is unique among the analogs, which commonly feature alkylamines (e.g., piperidin-1-yl in 2D216) or aryl groups (e.g., 4-methylphenyl in ). The furan's oxygen may enhance solubility or participate in hydrogen bonding.
  • Benzamide Core : All compounds retain the benzamide backbone, critical for maintaining structural rigidity and interaction with target proteins .

Physicochemical Properties

Limited data are available for the target compound, but inferences can be drawn from analogs:

  • Melting Points : Thiazol-2-yl benzamides typically exhibit melting points between 195–297°C (e.g., 2D216: ~195–196°C; Compound 50: likely similar) . The tert-butyl group in the target compound may lower the melting point due to increased hydrophobicity.
  • Lipophilicity : The tert-butyl group and furan substituent likely increase logP compared to morpholine- or piperazine-containing analogs (e.g., 4d, 4e in ), which have polar groups enhancing solubility.
  • Spectral Data : IR and NMR profiles of analogs confirm the presence of C=S (1243–1258 cm⁻¹) and NH (3150–3414 cm⁻¹) stretches, consistent with sulfamoyl and benzamide functionalities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.